molecular formula C18H16FN3O2 B5785209 N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B5785209
M. Wt: 325.3 g/mol
InChI Key: XXDQGNVJRYWLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as DFOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DFOA belongs to the family of oxadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). This compound has also been found to modulate the expression of various genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is its potent anticancer and antibacterial activity, which makes it a promising candidate for the development of new cancer and antibiotic drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide. One area of research could be the development of new drug formulations that improve the solubility and bioavailability of this compound. Another area of research could be the exploration of the potential synergistic effects of this compound with other anticancer and antibiotic drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medical research.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves the condensation of 2-(2-fluorophenyl)-1,3,4-oxadiazole-5-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then acetylated using acetic anhydride to yield this compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied for its potential applications in medical research. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-11-7-8-13(9-12(11)2)20-17(23)10-16-21-18(24-22-16)14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDQGNVJRYWLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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